Dibrompropamidine

Description

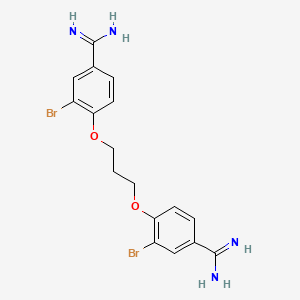

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Br2N4O2/c18-12-8-10(16(20)21)2-4-14(12)24-6-1-7-25-15-5-3-11(17(22)23)9-13(15)19/h2-5,8-9H,1,6-7H2,(H3,20,21)(H3,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMJFVGRUYJHMCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Br2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90197918 | |

| Record name | Dibrompropamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496-00-4 | |

| Record name | Dibromopropamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibrompropamidine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibrompropamidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13548 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dibrompropamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90197918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIBROMPROPAMIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/269M3QL74S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Putative Mechanism of Action of Dibrompropamidine on Bacterial Cell Envelopes

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine is an aromatic diamidine antiseptic that has been used for topical treatment of bacterial infections. While its clinical efficacy is established, a detailed understanding of its specific mechanism of action at the molecular level, particularly concerning the bacterial cell wall, remains an area of active investigation. This technical guide synthesizes the available evidence for the mechanism of action of this compound and related diamidine compounds. The current consensus points towards the bacterial cytoplasmic membrane, rather than the peptidoglycan cell wall, as the primary target. This guide will detail the proposed membrane-disruption mechanism, provide relevant quantitative data, outline detailed experimental protocols to investigate these mechanisms, and present visual workflows and pathways to facilitate further research in this area.

Introduction

This compound is a cationic antiseptic agent belonging to the aromatic diamidine class of compounds.[1][2] It exhibits broad-spectrum activity against a variety of bacteria, including pyogenic cocci and some Gram-negative bacilli.[2] Historically, the precise molecular targets of diamidines have not been fully elucidated, with early research suggesting multiple modes of action, including inhibition of oxygen uptake and interaction with nucleic acids.[3][4] However, more recent evidence strongly suggests that, like other cationic antimicrobials, the primary mechanism of action for diamidines is the disruption of the bacterial cell membrane's integrity and function.[3][5] This guide will focus on this proposed mechanism, providing a framework for its investigation.

Proposed Mechanism of Action: Disruption of the Bacterial Cell Membrane

The prevailing hypothesis for the antibacterial action of this compound is its function as a cationic surface-active agent that targets the bacterial cell envelope. This mechanism can be broken down into several key stages:

-

Electrostatic Attraction: As a cationic molecule, this compound is electrostatically attracted to the negatively charged components of the bacterial cell envelope. In Gram-positive bacteria, this includes teichoic acids, while in Gram-negative bacteria, the lipopolysaccharide (LPS) of the outer membrane is the initial point of contact.[6][7]

-

Membrane Permeabilization and Depolarization: Following the initial binding, this compound is thought to disrupt the packing of the lipid bilayer, leading to increased membrane permeability.[3][5] This disruption allows the passage of ions across the membrane, dissipating the membrane potential, a critical component of bacterial energy metabolism and various cellular processes.[5][8]

-

Leakage of Intracellular Contents: The loss of membrane integrity results in the leakage of essential intracellular components, such as ions (e.g., K+), ATP, and even larger molecules like amino acids, ultimately leading to cell death.[3]

This membrane-centric mechanism is consistent with the rapid bactericidal activity observed for some diamidines.[5]

Quantitative Data

Quantitative data on the antimicrobial activity of this compound is limited in the publicly available scientific literature. The following table summarizes available Minimum Inhibitory Concentration (MIC) data.

| Bacterium | Strain | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus (MRSA) | - | <5 - 75 | [1] |

| Staphylococcus aureus (MSSA) | - | <5 | [1] |

Note: The synergistic activity of this compound with other antimicrobials, such as polymyxin B, has been reported against a range of bacteria including Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, Escherichia coli, and Staphylococcus aureus, suggesting a potential for combination therapies.[4]

Experimental Protocols

To further elucidate the mechanism of action of this compound, the following experimental protocols can be employed.

Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a target bacterium.

Methodology:

-

Preparation of Bacterial Inoculum:

-

Streak the bacterial strain on an appropriate agar plate and incubate overnight at 37°C.

-

Inoculate a single colony into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase (OD600 of 0.4-0.6).

-

Dilute the bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh broth.

-

-

Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound isethionate in sterile deionized water.

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions.

-

Include a positive control (bacteria with no drug) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

-

Bacterial Membrane Depolarization Assay

Objective: To assess the ability of this compound to depolarize the bacterial cytoplasmic membrane.

Methodology:

-

Preparation of Bacterial Suspension:

-

Grow the target bacteria to the mid-logarithmic phase as described in the MIC protocol.

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., PBS with 0.2% glucose).

-

Resuspend the cells in the same buffer to a specific optical density (e.g., OD600 of 0.2).[9]

-

-

Staining with a Voltage-Sensitive Dye:

-

Add a voltage-sensitive fluorescent dye, such as DiSC3(5), to the bacterial suspension at a final concentration of 1 µM.[9]

-

Incubate in the dark at room temperature to allow the dye to accumulate in the polarized bacterial membranes, leading to fluorescence quenching.

-

-

Fluorescence Measurement:

-

Transfer the stained bacterial suspension to a 96-well black microtiter plate.

-

Measure the baseline fluorescence using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the dye (for DiSC3(5), excitation ~622 nm, emission ~670 nm).

-

Add varying concentrations of this compound to the wells.

-

Immediately begin kinetic measurements of fluorescence intensity over time.

-

A protonophore like CCCP can be used as a positive control for complete depolarization.

-

-

Data Analysis:

-

An increase in fluorescence intensity indicates the release of the dye from the membrane due to depolarization. The rate and magnitude of this increase are proportional to the depolarizing activity of this compound.

-

Bacterial Membrane Permeabilization Assay

Objective: To determine if this compound causes permeabilization of the bacterial inner membrane, allowing the entry of molecules that are normally excluded.

Methodology:

-

Preparation of Bacterial Suspension:

-

Prepare the bacterial suspension as described in the membrane depolarization assay protocol.

-

-

Staining with a Membrane-Impermeant Dye:

-

Fluorescence Measurement:

-

Transfer the bacterial suspension with PI to a 96-well black microtiter plate.

-

Measure the baseline fluorescence (excitation ~535 nm, emission ~617 nm for PI).

-

Add varying concentrations of this compound to the wells.

-

Monitor the fluorescence intensity over time. A known membrane-permeabilizing agent can be used as a positive control.

-

-

Data Analysis:

-

An increase in fluorescence indicates that PI has entered the cells through a compromised membrane and bound to nucleic acids.

-

Transmission Electron Microscopy (TEM) of Treated Bacteria

Objective: To visualize the morphological changes in bacterial cells upon treatment with this compound.

Methodology:

-

Bacterial Treatment:

-

Grow bacteria to the mid-logarithmic phase and treat with a specific concentration of this compound (e.g., at or above the MIC) for a defined period. An untreated control should be run in parallel.

-

-

Fixation and Embedding:

-

Sectioning and Staining:

-

Cut ultrathin sections of the embedded samples using an ultramicrotome.

-

Mount the sections on copper grids.

-

Stain the sections with uranyl acetate and lead citrate.

-

-

Imaging:

-

Examine the sections using a transmission electron microscope.

-

Look for changes in the cell envelope, such as membrane blebbing, detachment of the membrane from the cell wall, or leakage of cytoplasmic contents.

-

Visualizations

Proposed Mechanism of Action Pathway

Caption: Proposed mechanism of this compound action on bacterial cell envelopes.

Experimental Workflow for Investigating Membrane Depolarization

References

- 1. Antibiotic and biocide resistance in methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococcus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pentamidine Alleviates Inflammation and Lipopolysaccharide-Induced Sepsis by Inhibiting TLR4 Activation via Targeting MD2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Depolarization, Bacterial Membrane Composition, and the Antimicrobial Action of Ceragenins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alexidine and chlorhexidine bind to lipopolysaccharide and lipoteichoic acid and prevent cell activation by antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. frontiersin.org [frontiersin.org]

- 9. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 10. Frontiers | Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides [frontiersin.org]

- 11. Comparison of Two Transmission Electron Microscopy Methods to Visualize Drug-Induced Alterations of Gram-Negative Bacterial Morphology [mdpi.com]

The History and Discovery of Dibrompropamidine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine, a member of the aromatic diamidine class of compounds, has a significant history as a topical antiseptic and disinfectant. This technical guide provides a comprehensive overview of its discovery, historical development, chemical synthesis, mechanism of action, and antimicrobial efficacy. The document details experimental protocols for its synthesis and antimicrobial susceptibility testing, presents quantitative efficacy data in a structured format, and utilizes diagrams to illustrate key concepts, serving as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research.

Introduction: The Dawn of Aromatic Diamidines

The discovery of this compound is intrinsically linked to the broader exploration of aromatic diamidines as therapeutic agents in the early 20th century. This class of compounds initially garnered attention for their potent activity against protozoal infections, particularly trypanosomiasis (sleeping sickness).[1][2][3]

Pioneering Work at May & Baker

The British pharmaceutical company May & Baker played a pivotal role in the development of aromatic diamidines.[4][5][6][7] A team of chemists, led by Arthur James Ewins, was instrumental in synthesizing and evaluating a series of these compounds.[4] Their research, which also led to the discovery of the sulfonamide antibiotic sulphapyridine (M&B 693), marked a significant era in the history of antimicrobial drug discovery.[4][5] While initially focused on systemic anti-protozoal agents like pentamidine, this research paved the way for the exploration of other diamidines with different therapeutic applications.[1]

Emergence of this compound as a Topical Antiseptic

From this extensive research into aromatic diamidines, this compound emerged as a compound with notable antiseptic and disinfectant properties. Its development shifted the focus from systemic treatment of parasitic diseases to the topical management of bacterial and fungal infections. This compound isethionate, the salt form of the compound, became the active ingredient in various topical preparations, most notably for ophthalmic use in treating minor eye and eyelid infections.

Chemical Synthesis

The synthesis of this compound involves a multi-step process, culminating in the formation of the characteristic bis-amidine structure. The core of this synthesis is the formation of the amidine functional groups, which can be achieved through methods like the Pinner reaction.[8][9][10]

General Synthetic Pathway

A plausible synthetic route to this compound isethionate is outlined below. This pathway involves the initial synthesis of a dibrominated diether, followed by the conversion of terminal groups to nitriles, and finally, the formation of the amidine groups and salt formation.

Experimental Protocol: Synthesis of this compound Precursor and Amidine Formation

While a specific, detailed, and publicly available synthesis protocol for this compound is scarce in modern literature, a general procedure based on established chemical reactions like the Pinner synthesis can be described.

Step 1: Synthesis of 4,4'-[Propane-1,3-diylbis(oxy)]bis(3-bromobenzonitrile)

-

Etherification: React 4-hydroxybenzonitrile with 1,3-dibromopropane in the presence of a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or acetonitrile) to form 4,4'-[propane-1,3-diylbis(oxy)]bis(benzonitrile). The reaction mixture is typically heated under reflux for several hours.

-

Purification: After cooling, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization.

-

Bromination: The resulting 4,4'-[propane-1,3-diylbis(oxy)]bis(benzonitrile) is then brominated. This can be achieved by reacting it with a brominating agent (e.g., N-bromosuccinimide or bromine in acetic acid) to introduce bromine atoms at the positions ortho to the ether linkages on both benzene rings.

-

Purification: The brominated product is then isolated and purified, for example, by recrystallization.

Step 2: Synthesis of this compound from the Dinitrile Precursor (via Pinner Reaction) [8][9][10]

-

Formation of the Imidate Salt (Pinner Salt): The purified 4,4'-[propane-1,3-diylbis(oxy)]bis(3-bromobenzonitrile) is dissolved in an anhydrous alcohol (e.g., ethanol) and cooled in an ice bath. Dry hydrogen chloride gas is bubbled through the solution to form the corresponding imidate hydrochloride salt (Pinner salt). The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the intermediate.

-

Ammonolysis: The Pinner salt is then treated with ammonia (e.g., a solution of ammonia in ethanol) to form the amidine base, this compound. This step is also typically performed at a low temperature.

-

Isolation and Purification: The resulting this compound can be isolated by filtration and purified by recrystallization.

Step 3: Formation of this compound Isethionate

-

Salt Formation: The purified this compound base is dissolved in a suitable solvent and treated with a stoichiometric amount of isethionic acid.

-

Isolation: The this compound isethionate salt precipitates out of the solution and can be collected by filtration, washed with a cold solvent, and dried.

Mechanism of Action

The primary antimicrobial action of this compound is the disruption of the microbial cell membrane.[11] This mechanism is characteristic of many cationic antiseptics.

The positively charged amidine groups of the this compound molecule are attracted to the negatively charged components of the microbial cell membrane, such as phospholipids and teichoic acids. This initial electrostatic interaction is followed by the insertion of the lipophilic aromatic portions of the molecule into the lipid bilayer. This insertion disrupts the integrity and fluidity of the membrane, leading to increased permeability. The compromised membrane can no longer effectively regulate the passage of substances, resulting in the leakage of essential intracellular components, including ions (e.g., K+), ATP, and nucleic acids. Furthermore, the disruption of the membrane can inhibit the function of membrane-bound enzymes that are crucial for cellular processes such as respiration and transport. The culmination of these events leads to the cessation of metabolic activity and ultimately, cell death.

Antimicrobial Efficacy

This compound exhibits a broad spectrum of antimicrobial activity, encompassing Gram-positive and Gram-negative bacteria, as well as some fungi.[12] The following table summarizes representative Minimum Inhibitory Concentration (MIC) data from various studies. It is important to note that MIC values can vary depending on the specific strain, testing methodology, and inoculum size.

| Microorganism | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | (Not Specified) | Varies | [12] |

| Pseudomonas aeruginosa | (Not Specified) | Varies | [12] |

| Escherichia coli | (Not Specified) | Varies | [12] |

| Proteus mirabilis | (Not Specified) | Varies | [12] |

| Enterobacter cloacae | (Not Specified) | Varies | [12] |

Note: Specific MIC values for this compound are not consistently reported in recent literature, which often focuses on newer antiseptics. The provided reference indicates synergistic activity with polymyxin B against these organisms, implying inherent activity of this compound.

Experimental Protocols for Antimicrobial Susceptibility Testing

The in vitro efficacy of this compound is typically evaluated using standardized antimicrobial susceptibility testing methods, such as broth microdilution and disk diffusion.

Broth Microdilution Method (based on CLSI guidelines)[14][15][16][17][18]

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent in a liquid medium.

Protocol:

-

Preparation of Antimicrobial Solution: Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile deionized water). Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard. This is then diluted in CAMHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Inoculation: Inoculate each well of the microtiter plate containing the serially diluted this compound with the standardized microbial suspension. Include a growth control well (broth and inoculum, no drug) and a sterility control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, determine the MIC as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Disk Diffusion Method (based on EUCAST/CLSI guidelines)[19][20][21][22][23]

This method assesses the susceptibility of a microorganism to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.

Protocol:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: Aseptically apply a filter paper disk impregnated with a known concentration of this compound onto the surface of the inoculated agar plate.

-

Incubation: Invert the plate and incubate at 35-37°C for 16-20 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is inversely proportional to the MIC.

Conclusion

This compound, a product of the pioneering research into aromatic diamidines at May & Baker, has a long-standing history as a topical antiseptic. Its mechanism of action, centered on the disruption of microbial cell membranes, provides broad-spectrum activity against a range of bacteria and fungi. While newer antiseptics have emerged, a thorough understanding of the history, synthesis, and antimicrobial properties of this compound remains valuable for researchers in the fields of antimicrobial drug discovery and development. The experimental protocols and data presented in this guide offer a foundational resource for further investigation and comparison of this historic antimicrobial agent.

References

- 1. mdpi.com [mdpi.com]

- 2. Diamidines as antitrypanosomal, antileishmanial and antimalarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. May & Baker - Wikipedia [en.wikipedia.org]

- 5. 150 years of progress – Valence House [valencehousecollections.co.uk]

- 6. May And Baker (Dagenham East) - a nostalgic memory of Dagenham [francisfrith.com]

- 7. May and Baker | Science Museum Group Collection [collection.sciencemuseumgroup.org.uk]

- 8. Pinner reaction - Wikipedia [en.wikipedia.org]

- 9. Pinner Reaction | NROChemistry [nrochemistry.com]

- 10. Pinner Reaction [organic-chemistry.org]

- 11. Antitrypanosomatid drug discovery: an ongoing challenge and a continuing need - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

Dibrompropamidine Isethionate: A Technical Overview of its Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine isethionate is a potent antiseptic and disinfectant agent belonging to the aromatic diamidine class of compounds.[1][2] It is widely utilized in ophthalmic preparations for the treatment of minor eye and eyelid infections, such as conjunctivitis and blepharitis.[1][2][3] This technical guide provides an in-depth analysis of the chemical properties and structural features of this compound isethionate, intended to support research, and development activities. This document summarizes its physicochemical properties, provides an overview of relevant experimental methodologies, and visualizes its mechanism of action.

Chemical Identity and Structure

This compound isethionate is a salt composed of the this compound cation and the isethionate anion. The core structure consists of two brominated benzene rings linked by a three-carbon chain with ether linkages, and amidine functional groups at the para positions of the phenyl rings. The isethionate counter-ions enhance the water solubility of the compound, which is crucial for its formulation in aqueous solutions like eye drops.

The chemical structure and identity of this compound isethionate are detailed below:

-

IUPAC Name: 3-bromo-4-[3-(2-bromo-4-carbamimidoylphenoxy)propoxy]benzenecarboximidamide;bis(2-hydroxyethanesulfonic acid)[4]

-

CAS Number: 614-87-9[4]

-

SMILES: C1=CC(=C(C=C1C(=N)N)Br)OCCCOC2=C(C=C(C=C2)C(=N)N)Br.C(CS(=O)(=O)O)O.C(CS(=O)(=O)O)O[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound isethionate is presented in the table below. These properties are critical for understanding its behavior in formulations and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C21H30Br2N4O10S2 | [4][5] |

| Molecular Weight | 722.4 g/mol | [4][5] |

| Appearance | White or almost white crystalline powder | [6][7][8] |

| Melting Point | 226 °C | [5][6] |

| Boiling Point | 570.9 °C at 760 mmHg | |

| Solubility in Water | Freely soluble | [5][7] |

| Solubility in Ethanol | Sparingly soluble | [5] |

| Solubility in Glycerol | Freely soluble | [7] |

| pKa | Data not available in cited literature |

Experimental Protocols

Solubility Determination (Shake-Flask Method)

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Methodology:

-

Preparation of Saturated Solution: An excess amount of this compound isethionate powder is added to a known volume of the solvent (e.g., purified water, ethanol, glycerol) in a sealed container.

-

Equilibration: The container is agitated in a constant temperature water bath (typically at 25 °C or 37 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to stand to permit the undissolved solid to settle. The saturated supernatant is then carefully separated from the solid phase by centrifugation and/or filtration.

-

Quantification: The concentration of this compound isethionate in the clear, saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is expressed as the mass of the solute dissolved per unit volume of the solvent (e.g., mg/mL or g/100mL).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common method for determining the acid dissociation constant (pKa) of a substance.

Methodology:

-

Sample Preparation: A precise amount of this compound isethionate is dissolved in a suitable solvent, typically water or a co-solvent system if solubility is a concern.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added to the sample solution in small, precise increments using a burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH of the solution against the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point, which is the point where half of the amidine groups are protonated.

Mechanism of Action: Bacterial Membrane Disruption

The primary antimicrobial mechanism of this compound isethionate involves the disruption of the bacterial cell membrane.[7] As a cationic molecule, it is electrostatically attracted to the negatively charged components of the bacterial cell membrane, such as phospholipids. This initial interaction is followed by the insertion of the lipophilic portions of the molecule into the lipid bilayer, leading to a loss of membrane integrity, leakage of essential intracellular components, and ultimately, cell death.[7]

The following diagram illustrates the proposed workflow of the antibacterial action of this compound isethionate.

Caption: Proposed mechanism of action of this compound isethionate.

Conclusion

This compound isethionate remains a clinically important antiseptic, particularly in ophthalmology. A thorough understanding of its chemical properties and structure is fundamental for the development of new formulations, quality control, and further research into its antimicrobial activities. While key physicochemical data are available, further studies to quantify its solubility in various solvents and to determine its pKa would be beneficial for a more complete characterization of this compound. The provided overview of its properties and mechanism of action serves as a valuable resource for professionals in the fields of pharmaceutical science and drug development.

References

- 1. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]

- 3. gosset.ai [gosset.ai]

- 4. researchgate.net [researchgate.net]

- 5. Buy this compound isetionate | 614-87-9 [smolecule.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. pharmatutor.org [pharmatutor.org]

- 8. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

The Antimicrobial Spectrum of Dibrompropamidine Isethionate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibrompropamidine isethionate is an aromatic diamidine that functions as an antiseptic and disinfectant. It is primarily utilized in topical preparations, such as eye drops and ointments, for the management of minor ocular and skin infections, including conjunctivitis and blepharitis.[1][2] Chemically, it is the di-isethionate salt of this compound, presenting as a white or nearly white crystalline powder that is freely soluble in water and glycerol.[1] This guide provides a detailed overview of its antimicrobial spectrum, mechanism of action, and the experimental protocols used to determine its activity.

Mechanism of Action

This compound isethionate exerts its antimicrobial effects primarily through the disruption of microbial cell membranes.[1] As a cationic agent, it is believed to interact with the negatively charged components of the cell membrane, leading to increased permeability and the subsequent leakage of essential intracellular contents. This disruption of the cell's structural and functional integrity ultimately results in cell death.

Additionally, some research suggests that it may also interfere with nucleic acid synthesis, further inhibiting the growth and replication of microorganisms.[1] A notable characteristic of this compound isethionate is its ability to retain efficacy in the presence of organic matter like pus and serum, which is advantageous in clinical settings.[1][2]

Caption: Proposed mechanism of action for this compound Isethionate.

Antimicrobial Spectrum

This compound isethionate exhibits a broad spectrum of activity against various microorganisms, including bacteria, fungi, and protozoa.[1] It is characterized as having bacteriostatic properties, meaning it primarily inhibits the growth and reproduction of bacteria.[2]

Antibacterial Activity

The compound is effective against a wide range of Gram-positive and Gram-negative bacteria.[1][3] Notably, it shows activity against antibiotic-resistant strains, such as methicillin-resistant Staphylococcus aureus (MRSA).[1] While comprehensive quantitative data across numerous species are limited in publicly available literature, some specific Minimum Inhibitory Concentration (MIC) values have been reported.

Furthermore, studies have demonstrated synergistic inhibitory and bactericidal activity when this compound isethionate is combined with polymyxin B against several key pathogens.[3]

| Bacterial Species | Type | MIC (µg/mL) | Notes |

| Staphylococcus aureus (MSSA) | Gram-positive | <5 | - |

| Staphylococcus aureus (MRSA) | Gram-positive | <5 - 75 | Effective against resistant strains. |

| Pseudomonas aeruginosa | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |

| Enterobacter cloacae | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |

| Proteus mirabilis | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |

| Escherichia coli | Gram-negative | Data not available | Synergistic activity with polymyxin B.[3] |

Antifungal and Antiprotozoal Activity

Research indicates that this compound isethionate possesses antifungal properties against certain fungal species.[1][4][5][6] However, specific MIC data for fungal isolates are not widely documented.

The compound has also demonstrated activity against protozoa, most notably Acanthamoeba species, which are a cause of infectious keratitis. It has been shown to be effective against both the active (trophozoite) and dormant (cyst) forms of Acanthamoeba castellanii.

Experimental Protocols: Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. The following are standardized methods for its determination.

Broth Microdilution Method

This is a widely used method for determining the MIC of antimicrobial agents.

1. Preparation of Antimicrobial Agent:

- Prepare a stock solution of this compound isethionate in a suitable solvent (e.g., sterile deionized water).

- Perform serial twofold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth). Each well will contain 100 µL of the diluted agent.

2. Inoculum Preparation:

- From a fresh culture (18-24 hours) on an agar plate, select several morphologically similar colonies.

- Suspend the colonies in a sterile saline solution.

- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

- Dilute this adjusted suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

- Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

- Include a growth control well (inoculum without the antimicrobial agent) and a sterility control well (broth only).

- Incubate the plates at 35-37°C for 16-20 hours under ambient atmospheric conditions.

4. Interpretation of Results:

- After incubation, visually inspect the plates for turbidity.

- The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., the well is clear).

start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

prep_agent [label="Prepare Serial Dilutions\nof this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

prep_inoculum [label="Prepare Standardized\nBacterial Inoculum\n(0.5 McFarland)", fillcolor="#F1F3F4", fontcolor="#202124"];

inoculate [label="Inoculate Microtiter Plate\n(Agent + Inoculum)", fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate Plate\n(35-37°C, 16-20h)", fillcolor="#FBBC05", fontcolor="#202124"];

read_results [label="Visually Inspect for Growth\n(Turbidity)", fillcolor="#FBBC05", fontcolor="#202124"];

determine_mic [label="Determine MIC:\nLowest Concentration\nwith No Visible Growth", fillcolor="#4285F4", fontcolor="#FFFFFF"];

end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_agent;

start -> prep_inoculum;

prep_agent -> inoculate;

prep_inoculum -> inoculate;

inoculate -> incubate;

incubate -> read_results;

read_results -> determine_mic;

determine_mic -> end;

}

Caption: Workflow for Broth Microdilution MIC Determination.

Agar Dilution Method

This method is considered a reference standard and is particularly useful for testing multiple isolates simultaneously.

1. Preparation of Antimicrobial Plates:

- Prepare a series of twofold dilutions of the this compound isethionate stock solution.

- For each concentration, add a specific volume of the diluted agent to molten agar (e.g., Mueller-Hinton Agar) maintained at 45-50°C.

- Pour the agar-antimicrobial mixture into sterile Petri dishes and allow them to solidify. A control plate with no antimicrobial agent should also be prepared.

2. Inoculum Preparation:

- Prepare a bacterial suspension adjusted to a 0.5 McFarland standard as described for the broth microdilution method.

- Further dilute the suspension to achieve a final concentration of approximately 10⁷ CFU/mL.

3. Inoculation and Incubation:

- Using a multipoint replicator, spot-inoculate a small volume (1-2 µL) of each bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 10⁴ CFU per spot.

- Allow the spots to dry completely before inverting the plates.

- Incubate the plates at 35-37°C for 16-20 hours.

4. Interpretation of Results:

- Following incubation, examine the plates for bacterial growth at the inoculation sites.

- The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism. The growth of a single colony or a faint haze may be disregarded.

Conclusion

This compound isethionate is a valuable topical antiseptic with a broad spectrum of antimicrobial activity. Its effectiveness against Gram-positive and Gram-negative bacteria, including drug-resistant strains, as well as certain fungi and protozoa, underscores its clinical utility. The primary mechanism of action involves the disruption of the microbial cell membrane. While quantitative MIC data is not extensively available across all microbial classes, standardized methodologies such as broth and agar dilution are crucial for further characterizing its antimicrobial profile for research and drug development purposes.

References

- 1. Buy this compound isetionate | 614-87-9 [smolecule.com]

- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]

- 3. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wellbeingmagazine.com [wellbeingmagazine.com]

- 5. luxuriousmagazine.com [luxuriousmagazine.com]

- 6. wellbeingmagazine.com [wellbeingmagazine.com]

An In-depth Technical Guide to the Mode of Action of Dibrompropamidine Against Gram-Negative Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibrompropamidine, a member of the aromatic diamidine class of compounds, is a potent antiseptic and disinfectant with broad-spectrum antimicrobial activity, including efficacy against challenging Gram-negative bacteria. This technical guide delineates the current understanding of its primary mode of action, which involves the disruption of bacterial cell membrane integrity. While direct DNA interaction is a known mechanism for some aromatic diamidines, the principal activity of this compound against Gram-negative bacteria is attributed to its ability to compromise the outer and cytoplasmic membranes. This guide provides a comprehensive overview of the proposed mechanisms, supporting evidence from related compounds, detailed experimental protocols for key assays, and a discussion of its synergistic potential.

Introduction

The rise of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The complex cell envelope of these pathogens, characterized by an outer membrane rich in lipopolysaccharide (LPS), serves as a highly effective permeability barrier, rendering many antibiotics ineffective. This compound isethionate, a cationic antiseptic, has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria[1][2]. Its chemical structure, featuring two positively charged amidine groups separated by a flexible linker, is key to its antimicrobial properties. This guide focuses on elucidating the molecular mechanisms by which this compound overcomes the defenses of Gram-negative bacteria.

Core Mechanism of Action: Membrane Disruption

The primary mode of action of this compound against Gram-negative bacteria is the disruption of the cell envelope. This multi-step process involves initial interaction with the outer membrane, followed by permeabilization of the cytoplasmic membrane, leading to leakage of cellular contents and cell death[1][3].

Interaction with the Outer Membrane and Lipopolysaccharide (LPS)

As a cationic molecule, this compound is electrostatically attracted to the negatively charged surface of the Gram-negative outer membrane. The primary target for this initial interaction is the lipopolysaccharide (LPS) layer. The positively charged amidine groups of this compound are thought to displace the divalent cations (Mg²⁺ and Ca²⁺) that stabilize the LPS molecules, leading to a localized disorganization of the outer leaflet. This destabilization increases the permeability of the outer membrane, allowing this compound and other molecules to traverse this barrier.

The synergistic activity observed between this compound isethionate and polymyxin B against several Gram-negative pathogens, including Pseudomonas aeruginosa, Enterobacter cloacae, Proteus mirabilis, and Escherichia coli, strongly supports a membrane-destabilizing mechanism[4]. Polymyxin B is a well-known antibiotic that specifically targets and disrupts the LPS of the outer membrane. The synergy suggests that the combined action of both agents leads to a more profound and rapid permeabilization of the outer membrane than either agent alone.

Cytoplasmic Membrane Depolarization

Following the permeabilization of the outer membrane, this compound can access the periplasmic space and subsequently interact with the cytoplasmic membrane. The accumulation of the cationic this compound molecules on and within the phospholipid bilayer of the inner membrane disrupts its structure and dissipates the membrane potential. This depolarization leads to the loss of essential cellular functions that are dependent on the proton motive force, such as ATP synthesis and active transport. The ultimate consequence is the leakage of vital intracellular components, including ions, metabolites, and nucleic acids, culminating in bacterial cell death. The mechanism is presumed to be similar to that of other cationic antiseptics like hexamidine, which also bind to negatively charged lipid membranes[3].

Potential Secondary Mechanism: DNA Interaction

Aromatic diamidines, as a class, are known to be DNA minor groove binders, with a preference for AT-rich sequences. This interaction can interfere with DNA replication and transcription, contributing to their antimicrobial effects. While the primary mechanism of this compound against Gram-negative bacteria is considered to be membrane disruption, the potential for a secondary intracellular target, such as DNA, cannot be entirely ruled out. Some studies suggest that this compound may also inhibit nucleic acid synthesis[3]. However, specific studies confirming and quantifying the DNA binding affinity of this compound in a bacterial context are limited in the publicly available literature.

Quantitative Data on Antimicrobial Activity

While this compound is recognized for its activity against a range of Gram-negative bacilli, specific Minimum Inhibitory Concentration (MIC) values are not widely reported in publicly available literature[2]. The tables below are structured to present such data; however, due to the aforementioned limitations, they currently lack specific values. Further targeted research is required to populate these tables comprehensively.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Bacteria

| Gram-Negative Bacterium | Strain | MIC (µg/mL) | Reference |

| Escherichia coli | ATCC 25922 | Data not available | |

| Pseudomonas aeruginosa | PAO1 | Data not available | |

| Klebsiella pneumoniae | ATCC 13883 | Data not available | |

| Acinetobacter baumannii | ATCC 19606 | Data not available |

Table 2: Synergistic Activity of this compound Isethionate with Polymyxin B

| Gram-Negative Bacterium | Activity | Reference |

| Pseudomonas aeruginosa | Synergistic | [4] |

| Enterobacter cloacae | Synergistic | [4] |

| Proteus mirabilis | Synergistic | [4] |

| Escherichia coli | Synergistic | [4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the mode of action of this compound and other membrane-active antimicrobial agents.

Outer Membrane Permeabilization Assay (NPN Uptake Assay)

This assay measures the ability of a compound to disrupt the outer membrane of Gram-negative bacteria, making it permeable to the hydrophobic fluorescent probe N-phenyl-1-naphthylamine (NPN). In an aqueous environment, NPN has low fluorescence, but its fluorescence dramatically increases when it partitions into the hydrophobic interior of a membrane.

-

Materials:

-

Mid-log phase culture of Gram-negative bacteria (e.g., E. coli).

-

HEPES buffer (5 mM, pH 7.2).

-

N-phenyl-1-naphthylamine (NPN) stock solution (e.g., 500 µM in acetone).

-

Test compound (this compound) solution at various concentrations.

-

Positive control (e.g., Polymyxin B).

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 350 nm, Emission: 420 nm).

-

-

Procedure:

-

Harvest bacterial cells from a mid-log phase culture by centrifugation.

-

Wash the cell pellet twice with HEPES buffer.

-

Resuspend the cells in HEPES buffer to an optical density at 600 nm (OD₆₀₀) of 0.5.

-

In a 96-well black microplate, add the bacterial suspension to each well.

-

Add NPN to each well to a final concentration of 10 µM and incubate for 3 minutes at room temperature to allow for baseline fluorescence measurement.

-

Add the test compound (this compound) or controls to the wells at the desired final concentrations.

-

Immediately begin monitoring the fluorescence intensity over time. An increase in fluorescence indicates outer membrane permeabilization.

-

-

Data Analysis: The results are typically expressed as the relative fluorescence intensity or the percentage of NPN uptake compared to the maximum fluorescence achieved with a potent permeabilizing agent like Polymyxin B.

Cytoplasmic Membrane Depolarization Assay (DiSC₃(5) Assay)

This assay utilizes the membrane potential-sensitive fluorescent dye 3,3'-dipropylthiadicarbocyanine iodide (DiSC₃(5)). This cationic dye accumulates in energized bacterial cells with an intact, polarized cytoplasmic membrane, leading to self-quenching of its fluorescence. Disruption of the membrane potential causes the release of the dye into the extracellular medium, resulting in an increase in fluorescence.

-

Materials:

-

Mid-log phase culture of Gram-negative bacteria.

-

HEPES buffer (5 mM, pH 7.2) supplemented with 20 mM glucose.

-

DiSC₃(5) stock solution (e.g., 1 mM in DMSO).

-

KCl solution (e.g., 100 mM).

-

Test compound (this compound) solution at various concentrations.

-

Positive control (e.g., Valinomycin).

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: 622 nm, Emission: 670 nm).

-

-

Procedure:

-

Harvest and wash bacterial cells as described for the NPN assay.

-

Resuspend the cells in HEPES buffer with glucose to an OD₆₀₀ of approximately 0.05.

-

Add DiSC₃(5) to the cell suspension to a final concentration of 1 µM and incubate in the dark at room temperature for about 30 minutes, or until a stable, quenched fluorescence signal is achieved.

-

Add KCl to the suspension to a final concentration of 100 mM to equilibrate the K⁺ concentration across the membrane.

-

Transfer the cell suspension to a cuvette or microplate wells and record the baseline fluorescence.

-

Add the test compound or controls and monitor the increase in fluorescence over time.

-

-

Data Analysis: The rate and extent of the increase in fluorescence are indicative of the membrane depolarization activity of the compound.

DNA Interaction Assay (Ethidium Bromide Displacement Assay)

This assay can be used to investigate the potential of a compound to bind to DNA by measuring the displacement of a known DNA intercalator, ethidium bromide (EtBr). The fluorescence of EtBr is significantly enhanced upon intercalation into DNA. A compound that binds to DNA will displace EtBr, leading to a decrease in fluorescence.

-

Materials:

-

Calf thymus DNA (ctDNA) solution.

-

Tris-HCl buffer (e.g., 10 mM, pH 7.4).

-

Ethidium bromide (EtBr) stock solution.

-

Test compound (this compound) solution at various concentrations.

-

Fluorometer or microplate reader with fluorescence capabilities (Excitation: ~520 nm, Emission: ~600 nm).

-

-

Procedure:

-

Prepare a solution of ctDNA and EtBr in Tris-HCl buffer and allow it to incubate to form a stable complex.

-

Measure the initial fluorescence of the DNA-EtBr complex.

-

Titrate the test compound into the DNA-EtBr solution in increasing concentrations.

-

After each addition, allow the solution to equilibrate and then measure the fluorescence intensity.

-

-

Data Analysis: A decrease in fluorescence intensity indicates that the test compound is displacing EtBr from the DNA, suggesting a DNA-binding interaction. The binding affinity can be quantified using the Stern-Volmer equation.

Visualizations of Pathways and Workflows

Proposed Mechanism of Action of this compound

Caption: Proposed multi-step mechanism of action of this compound against Gram-negative bacteria.

Experimental Workflow for Membrane Permeabilization Assays

Caption: General workflow for assessing outer and cytoplasmic membrane permeabilization.

Logical Relationship of Synergistic Action

Caption: Logical diagram illustrating the synergistic membrane disruption by this compound and polymyxin B.

Conclusion

The available evidence strongly indicates that the primary mode of action of this compound against Gram-negative bacteria is the disruption of the cell envelope. Its cationic nature facilitates interaction with and permeabilization of the outer membrane, followed by depolarization of the cytoplasmic membrane, leading to cell death. While DNA binding is a plausible secondary mechanism given its chemical class, further research is needed to elucidate its specific contribution to the antibacterial activity in Gram-negative pathogens. The synergistic effect with membrane-active agents like polymyxin B underscores the importance of the membrane-disrupting activity. A more precise quantification of its standalone efficacy through standardized MIC testing against a broader panel of clinical isolates would be invaluable for its potential development and application in combating multidrug-resistant Gram-negative infections.

References

- 1. This compound Isetionate [benchchem.com]

- 2. BacMet Database browsing [bacmet.biomedicine.gu.se]

- 3. Buy this compound isetionate | 614-87-9 [smolecule.com]

- 4. Investigation of synergism with combinations of dibromopropamidine isethionate or propamidine isethionate and polymyxin B - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Investigating Dibrompropamidine in Wound Healing Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective wound management is a critical challenge in healthcare, with chronic wounds imposing a significant burden on patients and healthcare systems.[1] The ideal therapeutic agent not only prevents or eradicates infection but also actively supports the complex biological processes of healing. Dibrompropamidine, an aromatic diamidine, is an antiseptic agent known for its broad-spectrum antibacterial and antifungal properties.[2] It is the active ingredient in various topical preparations for minor cuts, grazes, and burns, where it helps to prevent infection, a common factor that prolongs the wound healing process.[2][3]

While the antimicrobial efficacy of this compound is established, its direct influence on the cellular and molecular mechanisms of wound repair—such as inflammation, cell migration, proliferation, and tissue remodeling—is not well-documented in scientific literature. This technical guide provides a comprehensive framework for researchers to investigate the potential pro-healing properties of this compound beyond its antiseptic function. It outlines key signaling pathways to explore, details standardized experimental protocols, and presents a structured approach for quantitative data analysis.

Established Antimicrobial Properties of this compound

This compound isethionate (0.15% w/w in commercial creams) is an antiseptic that eliminates certain bacteria and fungi.[2] Its efficacy is notably unaffected by the presence of organic materials like pus and blood, making it a reliable agent for infected wounds.[2] The primary mechanism is its action as a cationic surfactant, which disrupts microbial cell membranes, leading to the loss of cellular contents and death of the organism.

While specific minimum inhibitory concentration (MIC) data from recent comparative studies is limited in the provided search results, its clinical use supports its efficacy against common wound pathogens. Further investigation should aim to quantify its activity against a panel of clinically relevant microbes, particularly those forming biofilms, which are a major impediment to healing.[4]

Table 1: Proposed Antibacterial Spectrum Analysis for this compound

| Bacterial Strain | ATCC Number | MIC50 (µg/mL) | MIC90 (µg/mL) | MBEC (µg/mL) |

|---|---|---|---|---|

| Staphylococcus aureus | 25923 | |||

| Pseudomonas aeruginosa | 27853 | |||

| Escherichia coli | 25922 | |||

| MRSA | BAA-44 | |||

| Enterococcus faecalis | 29212 |

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration. This table is a template for data to be generated.

A Framework for Investigation: The Four Phases of Wound Healing

To systematically investigate this compound, its effects should be mapped onto the four overlapping phases of wound healing.[5][6][7]

-

Hemostasis: The process begins immediately after injury with vasoconstriction and the formation of a fibrin clot, which stops bleeding and provides a provisional matrix for migrating cells.[8]

-

Inflammation: Platelets release growth factors like PDGF and TGF-β that attract neutrophils and macrophages.[8] These cells clear debris and pathogens. While essential, a prolonged inflammatory phase can delay healing.[5]

-

Proliferation: This phase involves the formation of granulation tissue, angiogenesis (new blood vessel formation), fibroblast proliferation and collagen deposition, and re-epithelialization by keratinocytes.[9][10]

-

Remodeling: The final phase can last for months or years, where the newly deposited collagen is reorganized and remodeled to increase the tensile strength of the wound.

Proposed Mechanisms and Signaling Pathways for Investigation

Beyond its antimicrobial role, this compound could modulate wound healing by influencing key signaling pathways. The following are proposed avenues for investigation based on canonical healing mechanisms.[11][12]

Anti-Inflammatory Effects via NF-κB Pathway Modulation

Chronic wounds are often stalled in the inflammatory phase.[5] An effective topical agent might actively resolve inflammation. The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α and IL-1.[8] The hypothesis is that this compound may inhibit the NF-κB pathway, reducing excessive inflammation and allowing progression to the proliferative phase.

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Pro-Proliferative Effects via MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK branch, is crucial for cell proliferation and migration.[11] Growth factors activate this cascade to stimulate fibroblasts and keratinocytes, which are essential for closing the wound.[10][13] this compound could potentially activate this pathway, thereby accelerating wound closure.

Caption: Proposed interaction of this compound with the MAPK/ERK pathway.

Experimental Protocols for Preclinical Evaluation

A tiered approach using in vitro, ex vivo, and in vivo models is essential for a thorough investigation.

In Vitro Assays

In vitro models provide a rapid and affordable first screening of a compound's effects on specific cell types, primarily human dermal fibroblasts (HDFs) and human epidermal keratinocytes (HEKs).[5][14]

4.1.1 Cell Viability/Cytotoxicity Assay

-

Objective: To determine the concentration range of this compound that is non-toxic to fibroblasts and keratinocytes.

-

Protocol:

-

Cell Seeding: Seed HDFs or HEKs in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Treatment: Prepare serial dilutions of this compound isethionate (e.g., 0.0001% to 0.15% w/v) in appropriate cell culture medium.

-

Incubation: Replace the medium in the wells with the this compound dilutions and incubate for 24, 48, and 72 hours.

-

Assessment: Add a viability reagent (e.g., MTT, PrestoBlue) to each well and incubate according to the manufacturer's instructions.

-

Quantification: Read the absorbance or fluorescence using a plate reader. Calculate cell viability as a percentage relative to untreated control cells.

-

4.1.2 Scratch (Wound Healing) Assay

-

Objective: To assess the effect of this compound on the collective migration of fibroblasts and keratinocytes, mimicking wound closure.[15][16][17]

-

Protocol:

-

Monolayer Formation: Seed cells in a 12-well plate at a density that achieves 90-100% confluence within 24 hours.[18]

-

Scratch Creation: Create a uniform, straight scratch in the cell monolayer using a sterile 200 µL pipette tip.[18] For higher reproducibility, use culture inserts that create a defined cell-free gap.[15][19]

-

Wash & Treat: Gently wash the wells with PBS to remove detached cells, then add fresh medium containing a non-toxic concentration of this compound.

-

Imaging: Immediately capture images of the scratch at time 0 using a phase-contrast microscope. Continue imaging the same fields at regular intervals (e.g., 6, 12, 24 hours).

-

Analysis: Quantify the cell-free area at each time point using software like ImageJ. Calculate the percentage of wound closure relative to the initial area.[19]

-

Caption: Standard workflow for an in vitro scratch assay.

Ex Vivo Models

Porcine skin is an excellent model as it closely resembles human skin.[20] An ex vivo burn or excisional wound model using porcine skin can be used to assess the antimicrobial efficacy of this compound in a more complex tissue environment, including its ability to penetrate the eschar and reduce bacterial load in the tissue.[20]

In Vivo Models

Animal models are crucial for evaluating the overall efficacy of a wound healing agent in a complete biological system.[5] The Wistar or Sprague-Dawley rat is a commonly used model.[21]

-

Objective: To evaluate the effect of topical this compound on the rate of wound closure and the quality of healed tissue in a full-thickness excisional wound model.

-

Protocol:

-

Animal Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

-

Wound Creation: Anesthetize the animal, shave the dorsal surface, and create a full-thickness circular excisional wound (e.g., 8 mm diameter) using a sterile biopsy punch.

-

Grouping: Divide animals into groups: (1) Untreated Control, (2) Vehicle Control (cream base), (3) Positive Control (e.g., commercial silver sulfadiazine cream), and (4) this compound Treatment Group.

-

Treatment: Apply the assigned topical agent to the wound bed daily or every other day.

-

Wound Closure Measurement: Trace the wound margin onto a transparent sheet on days 0, 3, 7, 10, and 14.[22] Calculate the wound area and express it as a percentage of the original wound area.

-

Histological Analysis: On day 14 (or at study completion), euthanize the animals and excise the entire wound bed, including surrounding healthy tissue. Process the tissue for Hematoxylin and Eosin (H&E) and Masson's Trichrome staining to assess re-epithelialization, granulation tissue formation, collagen deposition, and angiogenesis.

-

Quantitative Data Presentation

All quantitative data should be summarized in clear, structured tables to allow for easy comparison between treatment groups.

Table 2: In Vitro Cell Viability (MTT Assay) at 48 hours

| Treatment | Concentration (% w/v) | Fibroblast Viability (%) (Mean ± SD) | Keratinocyte Viability (%) (Mean ± SD) |

|---|---|---|---|

| Untreated Control | 0 | 100 ± 5.2 | 100 ± 6.1 |

| This compound | 0.001 | ||

| This compound | 0.01 | ||

| This compound | 0.1 |

This table is a template for data to be generated.

Table 3: In Vitro Scratch Assay - Percentage Wound Closure

| Treatment | 12 Hours (%) (Mean ± SD) | 24 Hours (%) (Mean ± SD) |

|---|---|---|

| Untreated Control | 25.4 ± 3.1 | 58.2 ± 4.5 |

| Vehicle Control | 26.1 ± 2.9 | 60.1 ± 5.0 |

| This compound (X µM) | ||

| Positive Control (e.g., EGF) | 45.8 ± 4.2 | 95.3 ± 3.3 |

This table is a template for data to be generated, with example control data.[23]

Table 4: In Vivo Excisional Wound Model - Percentage Wound Closure

| Treatment Group | Day 3 (%) (Mean ± SD) | Day 7 (%) (Mean ± SD) | Day 14 (%) (Mean ± SD) |

|---|---|---|---|

| Untreated Control | |||

| Vehicle Control | |||

| This compound | |||

| Positive Control |

This table is a template for data to be generated.[22]

Conclusion and Future Directions

This compound is a well-established topical antiseptic.[2] However, a significant knowledge gap exists regarding its potential to actively modulate the cellular processes of wound healing. Its effects on inflammation, fibroblast and keratinocyte function, and key signaling pathways like NF-κB and MAPK are currently unknown.

This guide provides a robust framework for the systematic investigation of this compound as a potential dual-action therapeutic agent—one that is both antimicrobial and pro-healing. By employing the detailed in vitro and in vivo protocols outlined here, researchers can generate the quantitative data necessary to elucidate its mechanisms of action. Such studies are critical to unlocking the full therapeutic potential of this compound and could provide a strong rationale for its broader application in advanced wound care. Future work should also investigate potential side effects, such as contact allergy, which has been reported in some cases.[3]

References

- 1. Wound infection: A review of qualitative and quantitative assessment modalities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Brulidine Antiseptic & Antibacterial Cream 25g | medino [medino.com]

- 3. [Graze with unusual progress] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wounds-uk.com [wounds-uk.com]

- 5. A review with updated perspectives on in vitro and in vivo wound healing models - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. The cytotoxic effects of commonly used topical antimicrobial agents on human fibroblasts and keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A Novel In Vitro Wound Healing Assay to Evaluate Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 4dcell.com [4dcell.com]

- 17. A Robust and Standardized Approach to Quantify Wound Closure Using the Scratch Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. med.virginia.edu [med.virginia.edu]

- 19. n-genetics.com [n-genetics.com]

- 20. mdpi.com [mdpi.com]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

Dibrompropamidine's Activity Against Acanthamoeba Keratitis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro activity, experimental protocols, and mechanistic understanding of dibrompropamidine against Acanthamoeba, the causative agent of the severe corneal infection, Acanthamoeba keratitis. The information presented herein is curated for an audience engaged in antimicrobial research and the development of novel therapeutic agents.

In Vitro Efficacy of this compound and Other Diamidines

This compound belongs to the diamidine class of compounds, which have been investigated for their amoebicidal properties. While quantitative data specifically for this compound is not as extensively reported as for other diamidines, the available information, in conjunction with data from related compounds like propamidine and hexamidine, provides valuable insights into its potential efficacy.

| Compound | Acanthamoeba Stage | Concentration | Efficacy Metric | Reference |

| This compound diisethionate (DD) | Cysts | 0.1% | Failed to suppress trophozoite formation.[1] | [1] |

| Propamidine isethionate (PD) | Trophozoites | 15.6 - 1,000 µg/mL | Minimum trophozoite amebicidal concentration.[2] | [2] |

| Cysts | 250 - 421 µg/mL | Minimum cysticidal concentration.[2] | [2] | |

| Hexamidine diisethionate (HD) | Trophozoites | 7.5 - 31.3 µg/mL | Minimum trophozoite amebicidal concentration.[2] | [2] |

| Cysts | 222 - 250 µg/mL | Minimum cysticidal concentration.[2] | [2] |

Experimental Protocols for In Vitro Anti-Acanthamoeba Activity Assessment

Standardized protocols are crucial for the evaluation of anti-Acanthamoeba compounds. The following outlines a general methodology based on established in vitro assays.

Cultivation of Acanthamoeba

-

Strains: Clinically relevant strains, such as Acanthamoeba castellanii and Acanthamoeba polyphaga, are typically utilized.

-

Trophozoite Culture: Axenic cultivation of trophozoites is commonly performed in a nutrient-rich medium like Peptone-Yeast Extract-Glucose (PYG) at a controlled temperature, usually between 30°C and 37°C.

-

Encystment: The formation of resilient cysts is induced by transferring trophozoites to a nutrient-deprived environment, such as a non-nutrient agar plate co-cultured with a food source like non-pathogenic Escherichia coli. This process can take several days to weeks.

Amoebicidal and Cysticidal Assays

The viability of Acanthamoeba following exposure to a test agent can be determined using a non-nutrient agar E. coli plate assay.

-

Drug Preparation: The test compound, such as this compound, is dissolved and serially diluted to the desired concentrations using a sterile vehicle (e.g., saline or culture medium).

-

Exposure: A standardized number of trophozoites or cysts are incubated in the presence of the drug solutions for specific durations (e.g., 24, 48, or 72 hours).

-

Plating: Post-incubation, the amoebae are washed to remove the drug and plated onto non-nutrient agar plates seeded with a lawn of E. coli.

-

Observation: The plates are incubated and monitored microscopically over an extended period (up to several weeks) to assess the excystation of cysts and the proliferation of trophozoites. The absence of viable trophozoites is indicative of a cysticidal effect.

Mechanism of Action of Diamidines

The amoebicidal and amoebistatic effects of diamidines are believed to stem from multiple mechanisms of action.

-

Nucleic Acid Interaction: As cationic molecules, diamidines are proposed to interact with the negatively charged phosphate backbone of DNA. This interaction can disrupt critical cellular processes such as DNA replication and transcription.[3][4]

-

Disruption of Polyamine Metabolism: Research has indicated that this compound can alter the intracellular polyamine profile of Acanthamoeba polyphaga.[5] Polyamines are crucial for cell proliferation and differentiation. The observation that this compound induces the formation of a novel polyamine suggests an interference with this metabolic pathway, potentially leading to premature and ineffective encystment.[5]

Visualizations

Proposed Mechanism of Action of Diamidines in Acanthamoeba

Caption: Proposed mechanisms of diamidine activity against Acanthamoeba.

Experimental Workflow for In Vitro Anti-Acanthamoeba Drug Testing

Caption: A generalized workflow for in vitro anti-Acanthamoeba drug screening.

Clinical Efficacy and Resistance

The clinical application of this compound for Acanthamoeba keratitis has been met with challenges. Reports in the literature document instances of therapeutic resistance to this compound isethionate (commercially known as Brolene). In such cases of treatment failure, alternative therapeutic agents like polyhexamethylene biguanide (PHMB) have demonstrated greater success. The current clinical consensus for the management of Acanthamoeba keratitis leans towards combination therapy, often pairing a biguanide (such as PHMB or chlorhexidine) with a diamidine (like propamidine or hexamidine) to enhance efficacy and mitigate the risk of resistance.

Conclusion and Future Directions

This compound exhibits in vitro activity against Acanthamoeba, likely mediated through its interaction with nucleic acids and disruption of essential metabolic pathways such as polyamine synthesis. However, its efficacy, particularly against the highly resistant cyst stage, appears to be limited, and clinical resistance has been observed. The paucity of comprehensive quantitative data (e.g., IC50, MAC) for this compound underscores the necessity for further systematic in vitro investigations against a diverse panel of clinical Acanthamoeba isolates.

For drug development professionals, the case of this compound highlights the critical need for novel anti-Acanthamoeba agents with potent cysticidal activity and a high barrier to resistance. Future research endeavors should aim to identify the specific molecular targets of this compound to refine our understanding of its mechanism of action and to inform the rational design of more effective combination therapies.

References

- 1. Efficacy of Off-Label Anti-Amoebic Agents to Suppress Trophozoite Formation of Acanthamoeba spp. on Non-Nutrient Agar Escherichia Coli Plates [mdpi.com]

- 2. Acanthamoeba Keratitis: an update on amebicidal and cysticidal drug screening methodologies and potential treatment with azole drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug Discovery against Acanthamoeba Infections: Present Knowledge and Unmet Needs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tvst.arvojournals.org [tvst.arvojournals.org]

- 5. In vitro effect of diamidines on intracellular polyamines of Acanthamoeba polyphaga - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Solubility Landscape of Dibrompropamidine Isethionate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the solubility characteristics of dibrompropamidine isethionate, a crucial parameter for researchers, scientists, and professionals in drug development. Understanding the solubility of this active pharmaceutical ingredient (API) in various laboratory solvents is fundamental for formulation development, analytical method design, and ensuring therapeutic efficacy.

Core Findings: Solubility Profile of this compound Isethionate